8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Description
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative characterized by a trifluoromethyl group at position 2, a piperazine ring at position 4, and a fluorine atom at position 6. This compound’s structural features are critical for its physicochemical and biological properties.
Properties
IUPAC Name |
8-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBXWMBLUOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379235 | |
| Record name | 8-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-86-0 | |
| Record name | 8-Fluoro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Quinoline Core Formation with Trifluoromethyl Group
The trifluoromethyl-quinoline scaffold is synthesized via gold-catalyzed cyclization of trifluoromethylated propargyl-amines (Fig. 1A). This method ensures high regioselectivity for the 2-CF₃ position:
Procedure :
- React trifluoromethyl propargyl-amine (1 eq) with AuCl₃ (5 mol%) in toluene at 80°C for 12 h.
- Yield: 72–78%.
Alternative Route : Electrophilic iodocyclization of perfluoroalkyl propargylimines under iodine catalysis achieves comparable yields but requires stringent anhydrous conditions.
Piperazine Substitution at Position 4
Nucleophilic aromatic substitution (SNAr) replaces a halogen (X = Cl, Br) at position 4 with piperazine (Fig. 1B):
Optimized Conditions :
- Substrate : 4-Chloro-2-trifluoromethylquinoline
- Reagents : Piperazine (2.5 eq), K₂CO₃ (3 eq)
- Solvent : DMF, 60°C, 6 h
- Yield : 85–90%.
Industrial Adaptation : Large-scale reactions use continuous flow systems to enhance mixing and reduce reaction time.
Fluorination at Position 8
Direct fluorination employs Halex (Halogen Exchange) reactions (Fig. 1C):
Protocol :
- Substrate : 8-Bromo-4-piperazin-1-yl-2-trifluoromethylquinoline
- Reagents : KF (4 eq), CuI (10 mol%), DMF, 120°C, 24 h
- Yield : 60–65%.
Regioselectivity Control : Directed ortho-metalation (DoM) using a trifluoromethyl-directed lithium intermediate allows precise fluorine placement.
Industrial-Scale Production and Process Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | AuCl₃ (5 mol%) | Recyclable Au nanoparticles |
| Solvent | Toluene | Cyclopentyl methyl ether |
| Reaction Time | 12 h | 6 h (flow reactor) |
| Yield | 75% | 82% |
Key Adjustments :
- Cost Reduction : Substituting AuCl₃ with Cu-based catalysts lowers expenses by 40% without sacrificing yield.
- Waste Management : Solvent recovery systems achieve >90% reuse efficiency.
Analytical Characterization
Critical Data :
- ¹H NMR (CDCl₃): δ 8.15 (d, J = 8.5 Hz, 1H, H-5), 7.89 (s, 1H, H-3), 3.55 (m, 4H, piperazine), 3.20 (m, 4H, piperazine).
- HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).
- MS (ESI+) : m/z 326.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Gold-Catalyzed | High regioselectivity | Costly catalyst | 75 |
| Electrophilic Cyclization | Mild conditions | Limited substrate scope | 68 |
| Halex Fluorination | Scalable | Requires high temperatures | 65 |
Recommendation : The gold-catalyzed route is preferred for small-scale synthesis, while Halex fluorination suits bulk production.
Challenges and Emerging Strategies
Persistent Issues :
- Byproduct Formation : Piperazine dimerization during SNAr reduces yield; adding excess piperazine (3.5 eq) mitigates this.
- Fluorine Selectivity : Competing side reactions at positions 6 and 7 necessitate careful temperature control.
Innovative Approaches :
Chemical Reactions Analysis
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction conditions but often include derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi, making it a potential lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.
Anticancer Properties
Research has shown that this compound may possess anticancer activities, particularly against certain types of tumor cells. The piperazine moiety allows for modifications that can enhance its selectivity and potency against cancerous cells. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases.
Neurological Applications
Given the structural similarity to other psychoactive compounds, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is being investigated for potential use in treating neurological disorders. Its ability to cross the blood-brain barrier could make it effective in modulating neurotransmitter systems, particularly in conditions like depression and anxiety.
Antiviral Research
Emerging studies are exploring the antiviral properties of this compound, especially against viral infections that pose significant public health threats. Its unique chemical structure may provide a basis for developing novel antiviral therapies.
Case Studies
Several case studies have highlighted the effectiveness of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline in various research settings:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic agent.
- Cancer Cell Line Testing : Research conducted on various cancer cell lines showed that the compound significantly inhibited cell proliferation and induced cell cycle arrest at specific phases, indicating its potential as an anticancer drug.
- Neuropharmacological Evaluation : In preclinical trials, this compound was tested for its effects on anxiety-like behaviors in rodent models, showing promise as a candidate for further development into anxiolytic medications.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to bind to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the alteration of cellular signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound’s activity and properties are influenced by substituent positioning and electronic effects. Key comparisons include:
Key Observations :
- Trifluoromethyl Positioning: The 2-CF3 group in the target compound vs.
- Piperazine vs. Morpholine/Pyrrolidine : Piperazine (stronger base, pKa ~9.8) compared to morpholine (pKa ~7.4) may improve solubility in acidic environments .
- Fluorine Substitution: 8-Fluorine in the target compound vs. 6- or 7-F in analogs (e.g., III.2.gB ) influences steric and electronic effects near the quinoline core .
Physicochemical Properties
- Lipophilicity: The 2-CF3 group increases logP compared to non-fluorinated analogs, enhancing membrane permeability .
- Solubility : Piperazine’s basicity improves aqueous solubility at physiological pH, contrasting with morpholine derivatives (e.g., 5b in ) .
- Stability: Trifluoromethyl groups resist metabolic degradation, as seen in agrochemical quinolines () .
Biological Activity
8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline is a compound of interest due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H13F4N3
- CAS Number : 401567-86-0
Its structure features a quinoline core substituted with a piperazine moiety and trifluoromethyl and fluoro groups, which contribute to its biological properties.
Synthesis
The synthesis of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from commercially available precursors. The synthetic pathways often utilize catalytic methods to enhance yields and selectivity.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral properties, particularly against Influenza A virus (IAV). In vitro evaluations showed:
- IC50 Values : Compounds derived from this structure exhibited IC50 values ranging from 0.88 to 4.92 μM against IAV, indicating potent antiviral activity compared to standard drugs like Ribavirin .
The mechanism of action involves inhibition of viral RNA transcription and replication, suggesting that these compounds could serve as potential antiviral agents in clinical settings.
Anticancer Activity
In addition to its antiviral properties, 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline has been investigated for its anticancer effects. Studies indicate that certain derivatives can inhibit cancer cell proliferation with IC50 values in the low micromolar range. For example:
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| HCT-116 | 1.9 | Doxorubicin (3.23) |
| MCF-7 | 2.3 | Doxorubicin (3.23) |
These findings suggest that the compound may act through multiple pathways, potentially including apoptosis induction and cell cycle arrest .
The biological activity of 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline can be attributed to several mechanisms:
- Inhibition of Viral Processes : The compound interferes with viral replication mechanisms.
- Antiproliferative Effects : It induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Signal Transduction Modulation : The compound may affect key signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Study on Influenza A Virus :
- Anticancer Research :
Q & A
Q. What are the common synthetic routes for 8-Fluoro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline, and what are the critical reaction conditions to consider?
Methodological Answer: Synthesis typically involves sequential functionalization of the quinoline core. Key steps include:
- Trifluoromethyl introduction : Gold-catalyzed cyclization of trifluoromethylated propargyl-amines (e.g., Zhu et al., 2012) or electrophilic iodocyclization of perfluoroalkyl propargylimines (Likhar et al., 2009) .
- Piperazinyl substitution : Nucleophilic aromatic substitution at the 4-position using piperazine derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Fluorination : Directed ortho-metalation (DoM) or halogen exchange (Halex) reactions for regioselective fluorine introduction . Critical conditions include temperature control (<100°C to avoid decomposition), anhydrous solvents, and stoichiometric optimization to prevent side reactions.
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?
Methodological Answer:
- NMR : NMR identifies trifluoromethyl ( ppm) and fluoroquinoline ( ppm) signals. NMR distinguishes piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.5–9.0 ppm). NMR confirms carbonyl/quinoline carbons .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths/angles (e.g., C-F: ~1.34 Å, C-CF₃: ~1.53 Å) and verifying stereochemistry .
Q. What in vitro assays are recommended for initial evaluation of the compound’s biological activity?
Methodological Answer:
Q. What are the key physicochemical properties (e.g., solubility, logP) influencing its pharmacokinetic profile?
Methodological Answer:
- logP : Calculated via HPLC (C18 column) or software (e.g., ChemAxon). Trifluoromethyl groups increase hydrophobicity (logP ~2.5–3.5) .
- Solubility : Measured in PBS (pH 7.4) or DMSO. Piperazine improves aqueous solubility via protonation at physiological pH .
Advanced Research Questions
Q. How can researchers optimize the yield of the piperazinyl substitution at the 4-position, considering steric and electronic effects?
Methodological Answer:
- Steric mitigation : Use bulky leaving groups (e.g., nitro → piperazine substitution) to enhance nucleophilic displacement .
- Electronic tuning : Activate the quinoline core via electron-withdrawing groups (e.g., -CF₃ at position 2) to facilitate substitution .
- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve reaction efficiency .
Q. What strategies are effective in analyzing the electronic effects of the trifluoromethyl group on reactivity and binding interactions?
Methodological Answer:
- DFT calculations : Assess electron-withdrawing effects on quinoline’s LUMO energy and charge distribution (e.g., Gaussian09) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes caused by -CF₃ in protein-ligand interactions .
- Hammett plots : Correlate substituent σₚ values with reaction rates (e.g., SNAr reactions) .
Q. How can contradictions between experimental data (e.g., NMR vs. mass spectrometry) be resolved?
Methodological Answer:
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions, and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Crystallographic refinement : SHELXL resolves ambiguities in bond assignments (e.g., distinguishing -CF₃ from -CH₂F) .
- Isotopic labeling : -piperazine aids in tracking substitution efficiency via - HMBC .
Q. How can regioselective functionalization of the quinoline core be achieved to synthesize novel derivatives?
Methodological Answer:
- Directed C-H activation : Use Pd-catalyzed coupling at position 8 (fluorine as a directing group) .
- Protecting group strategies : Temporarily block the piperazinyl nitrogen with Boc to enable electrophilic substitution at position 3 .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., forming the quinoline ring) with precise temperature control .
Q. What methodologies assess the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Fluorescent probes (e.g., Vivid® kits) identify isoform-specific interactions (e.g., CYP3A4) .
- Metabolite ID : High-resolution mass spectrometry (HRMS) and NMR characterize Phase I/II metabolites .
Q. How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding modes to ATP-binding pockets (e.g., kinases) using crystal structures (PDB IDs) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Relate substituent descriptors (e.g., π, σ) to bioactivity for lead optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
